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Cat. No.: B1672710 Get Quote
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Introduction
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).

[1][2] This compound has become an invaluable tool for elucidating the physiological and

pathological roles of the N/OFQ system. J-113397 acts as a competitive antagonist, blocking

the effects of the endogenous ligand N/OFQ.[2][3][4] Its high selectivity for the NOP receptor

over classical opioid receptors (μ, δ, κ) makes it a precise pharmacological instrument for in

vitro and in vivo studies.[2][5] These application notes provide detailed protocols for in vivo

experiments utilizing (S,S)-J-113397, focusing on its application in models of pain, Parkinson's

disease, and opioid tolerance.
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Parameter Species/System Receptor Value

Ki Human (cloned) NOP (ORL-1) 1.8 nM[2]

Ki Mouse (brain) NOP (ORL-1) 1.1 nM[2]

IC50
CHO cells expressing

NOP
NOP (ORL-1) 2.3 nM[5]

IC50 (N/OFQ-

stimulated

[35S]GTPγS binding)

CHO-ORL1 cells NOP (ORL-1) 5.3 nM[2]

IC50 (N/OFQ-

stimulated

[35S]GTPγS binding)

Mouse brain NOP (ORL-1) 7.6 nM[4]

IC50 (N/OFQ-inhibited

cAMP accumulation)

CHO cells expressing

NOP
NOP (ORL-1) 26 nM[5]

In Vivo Selectivity and Potency of J-113397
Receptor Ki (nM)

Selectivity (fold vs. human
NOP)

Human μ-opioid 1000[2] ~556

Human δ-opioid >10,000[2] >5556

Human κ-opioid 640[2] ~356

Signaling Pathway
The N/OFQ system, through the NOP receptor, modulates various neuronal functions. The

binding of the endogenous ligand N/OFQ to the G-protein coupled NOP receptor typically leads

to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of

inwardly rectifying potassium (K+) channels.[6] (S,S)-J-113397 competitively antagonizes

these effects by blocking the NOP receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10940356/
https://pubmed.ncbi.nlm.nih.gov/10940356/
https://pubmed.ncbi.nlm.nih.gov/10832612/
https://pubmed.ncbi.nlm.nih.gov/10832612/
https://pubmed.ncbi.nlm.nih.gov/11409754/
https://pubmed.ncbi.nlm.nih.gov/11409754/
https://pubmed.ncbi.nlm.nih.gov/10650183/
https://pubmed.ncbi.nlm.nih.gov/10650183/
https://pubmed.ncbi.nlm.nih.gov/12069909/
https://pubmed.ncbi.nlm.nih.gov/12069909/
https://pubmed.ncbi.nlm.nih.gov/12069909/
https://www.benchchem.com/product/b1672710#s-s-j-113397-in-vivo-experimental-protocol
https://www.benchchem.com/product/b1672710#s-s-j-113397-in-vivo-experimental-protocol
https://www.benchchem.com/product/b1672710#s-s-j-113397-in-vivo-experimental-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672710?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

